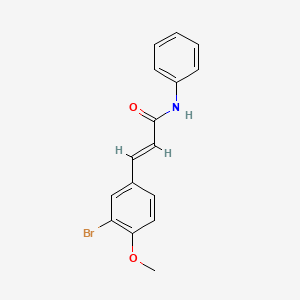

![molecular formula C17H20BrN5O2 B5550557 4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550557.png)

4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds with piperazinyl and pyrrolidinyl substitutions, involves multi-step chemical reactions. These processes typically start from basic pyrimidine rings and involve functionalization at specific positions to introduce the desired substituents. Techniques such as nucleophilic substitution, condensation, and cyclization are commonly employed. For example, the synthesis of related pyrimidine derivatives has been described, utilizing starting materials such as isothiocyanato compounds and amines under specific conditions to yield the desired pyrimidine structures (Sondhi et al., 2007).

Molecular Structure Analysis

The molecular structure of 4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine is characterized by its pyrimidine core, which is functionalized with a piperazinyl group at one position and a pyrrolidinyl group at another. This structural configuration is crucial for its activity and interaction with biological targets. The presence of a bromo-furoyl moiety adds to the molecule's reactivity and potential binding capabilities.

Chemical Reactions and Properties

Compounds like 4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine participate in various chemical reactions, including nucleophilic substitutions and reactions with electrophiles due to the presence of reactive sites. Their reactivity can be influenced by the electron-withdrawing or electron-donating nature of the substituents on the pyrimidine ring.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of a bromo group and a furoyl group could affect the compound's polarity, impacting its solubility in different solvents.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity (pKa), reactivity towards different chemical reagents, and stability under various conditions, are crucial for understanding the compound's behavior in biological systems or during synthesis. The basicity of the piperazinyl group, for example, can play a significant role in the compound's biological activity and interactions with targets (Sekiya et al., 1983).

科学的研究の応用

Synthesis and Biological Evaluation

4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine is a compound that can be derived from the synthesis of various heterocyclic compounds. Its synthesis involves reactions with a variety of reagents leading to the formation of pyrimidine, pyridine, and other derivatives. These compounds are tested for their antimicrobial activity, showcasing the potential of 4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine derivatives in medical and pharmaceutical research. For instance, a study demonstrated the antimicrobial activity of coumarin derivatives synthesized from reactions involving 2-amino-4-(p-bromophenyl)-3-cyano(carboethoxy)-4H,5H-pyrano[3,2-c][1]benzopyran-5-ones (Al-Haiza, Mostafa, & El-kady, 2003).

Pharmacological Properties

The pharmacological exploration of derivatives related to 4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine reveals their potential in various therapeutic areas. For example, pyrimidine derivatives have been evaluated for their anti-inflammatory and analgesic activities, presenting a promising avenue for the development of new medications. A study focused on the synthesis and evaluation of pyrimidine and bispyrimidine derivatives, highlighting the significant analgesic activity compared to standard drugs (Sondhi et al., 2007).

Antagonistic and Agonistic Activities

Compounds derived from 4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine have shown to possess potent and selective agonistic or antagonistic activities towards various receptors. For instance, piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine, related structurally to the target compound, were found to be potent and selective adenosine A2a receptor antagonists, with implications for the treatment of Parkinson's disease (Vu et al., 2004).

Inhibition of Platelet Aggregation

In the realm of cardiovascular research, derivatives of 4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine, specifically piperazinyl-glutamate-pyrimidines, have been identified as highly potent P2Y12 antagonists. These compounds are instrumental in inhibiting platelet aggregation, a crucial factor in the prevention of thrombotic events. This research avenue demonstrates the compound's potential in developing new therapeutic agents for cardiovascular diseases (Parlow et al., 2009).

作用機序

特性

IUPAC Name |

(5-bromofuran-2-yl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrN5O2/c18-14-4-3-13(25-14)16(24)22-11-9-21(10-12-22)15-5-6-19-17(20-15)23-7-1-2-8-23/h3-6H,1-2,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEPVIXCHWRMPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromofuran-2-yl)(4-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5550476.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5550483.png)

![2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5550486.png)

![5-acetyl-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5550492.png)

![1-[(2,3-dimethoxyphenyl)acetyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5550495.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5550499.png)

![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5550516.png)

![2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5550517.png)

![1-(2-methoxyphenyl)-5-methyl-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5550520.png)

![(1S*,5R*)-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550523.png)

![3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5550527.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5550565.png)